![molecular formula C18H17ClN4O2 B11179075 6-(4-chlorobenzyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11179075.png)
6-(4-chlorobenzyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidin-5-one derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiproliferative and antimicrobial activities.
Biology: It is used in research related to enzyme inhibition and receptor binding studies.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[4,3-d]pyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its tyrosine kinase inhibitory activity.
Pyrimido[4,5-d][1,3]oxazine: Exhibits a range of biological activities including antimicrobial and anti-inflammatory effects.
Uniqueness
6-[(4-CHLOROPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE is unique due to its specific structural features, such as the presence of a morpholine ring and a chlorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H17ClN4O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H17ClN4O2/c19-14-3-1-13(2-4-14)12-23-6-5-16-15(17(23)24)11-20-18(21-16)22-7-9-25-10-8-22/h1-6,11H,7-10,12H2 |
InChI Key |
VMLBLXMVNDQLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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